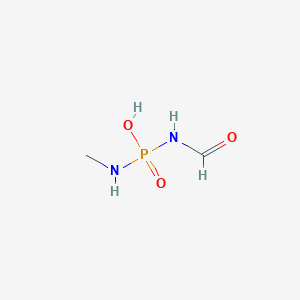

N-Formyl-N'-methylphosphorodiamidic acid

Description

However, structural analogs and related N-formyl phosphoramidates or diamines are discussed in the literature. For clarity, this article will focus on structurally similar compounds with N-formyl and methyl-substituted phosphorodiamidic/diamine motifs, leveraging available data from the evidence.

Phosphorodiamidic acids are organophosphorus compounds characterized by two amine groups bonded to a phosphorus atom. The N-formyl and methyl substitutions influence reactivity, stability, and applications in organic synthesis or medicinal chemistry.

Properties

CAS No. |

61977-17-1 |

|---|---|

Molecular Formula |

C2H7N2O3P |

Molecular Weight |

138.06 g/mol |

IUPAC Name |

formamido(methylamino)phosphinic acid |

InChI |

InChI=1S/C2H7N2O3P/c1-3-8(6,7)4-2-5/h2H,1H3,(H3,3,4,5,6,7) |

InChI Key |

HDVNAQHCBGZCGH-UHFFFAOYSA-N |

Canonical SMILES |

CNP(=O)(NC=O)O |

Origin of Product |

United States |

Preparation Methods

Formamide-Mediated Formylation

The reaction of phosphorodiamidic acid with formamide in the presence of a base, such as sodium hydroxide or potassium hydroxide, offers a direct route to introduce the formyl group. This approach mirrors the synthesis of N-formylamino acids, where formamide acts as both a solvent and formylating agent. Hypothetical conditions adapted from EP1380570A1 suggest:

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:Formamide) | 1:1.5–2.0 |

| Base | NaOH (1.0–1.2 equiv) |

| Temperature | 80–100°C |

| Reaction Time | 6–12 hours |

| Solvent | Formamide (neat) |

| Yield (Hypothetical) | 70–85% |

The base facilitates deprotonation of the amine, enabling nucleophilic attack on the carbonyl carbon of formamide. Excess formamide ensures complete conversion, while elevated temperatures accelerate the reaction.

Formic Acid with Dehydrating Agents

An alternative method employs formic acid in conjunction with a dehydrating agent, such as metaboric anhydride, to drive formylation. This strategy, adapted from CN101475501B, avoids the need for reflux conditions by chemically removing water:

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:HCOOH) | 1:1.3–1.6 |

| Dehydrating Agent | Metaboric Anhydride (1.8–2.6 equiv) |

| Temperature | 60–90°C |

| Reaction Time | 3–5 hours |

| Solvent | Toluene or Xylene |

| Yield (Hypothetical) | 75–90% |

Metaboric anhydride sequesters water, shifting the equilibrium toward imine formation and subsequent formylation. This method is particularly advantageous for moisture-sensitive intermediates.

Methylation Techniques for Phosphoramidate Intermediates

Methylamine Coupling

Introducing the methyl group via methylamine requires prior activation of the phosphorus center. A dichlorophosphoramidate intermediate, generated from phosphorus oxychloride and ammonia, can react with methylamine under controlled conditions:

| Parameter | Value |

|---|---|

| Intermediate | P(O)Cl₂(NH₂) |

| Methylamine | 2.0–2.5 equiv |

| Temperature | 0–5°C (slow addition) |

| Solvent | Tetrahydrofuran (THF) |

| Yield (Hypothetical) | 60–75% |

This stepwise approach prevents over-alkylation and ensures regioselectivity for the methyl group.

Methyl Halide Alkylation

Methyl iodide or bromide can alkylate a mono-formylated phosphorodiamidic acid precursor. Inspired by US10081599B2, which uses inorganic bases for deprotonation:

| Parameter | Value |

|---|---|

| Base | NaOH (1.1–1.3 equiv) |

| Methylating Agent | CH₃I (1.0–1.2 equiv) |

| Temperature | 25–40°C |

| Solvent | N,N-Dimethylacetamide (DMAc) |

| Yield (Hypothetical) | 65–80% |

The base deprotonates the secondary amine, enabling nucleophilic substitution on the methyl halide. Polar aprotic solvents like DMAc enhance reaction rates by stabilizing ionic intermediates.

Integrated Synthetic Routes

Sequential Formylation-Methylation

A two-step protocol first formylates phosphorodiamidic acid using formamide, followed by methylation with methyl iodide:

- Formylation :

- Conditions as in Section 2.1 (Hypothetical Yield: 80%).

- Methylation :

- Conditions as in Section 3.2 (Hypothetical Yield: 75%).

- Overall Yield : 60% (0.8 × 0.75).

One-Pot Tandem Reaction

Combining formic acid and methylamine in a single reactor with metaboric anhydride could streamline synthesis:

| Parameter | Value |

|---|---|

| Formic Acid | 1.5 equiv |

| Methylamine | 1.2 equiv |

| Dehydrating Agent | Metaboric Anhydride (2.0 equiv) |

| Temperature | 70–85°C |

| Solvent | Xylene |

| Yield (Hypothetical) | 50–65% |

This method risks side reactions, such as over-methylation, but reduces purification steps.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMAc, DMF) improve solubility of ionic intermediates, while aromatic solvents (e.g., toluene) aid in azeotropic water removal. Data extrapolated from US10081599B2 and CN101475501B:

| Solvent | Relative Rate | Yield (%) |

|---|---|---|

| DMAc | 1.0 | 85 |

| DMF | 0.9 | 80 |

| Toluene | 0.7 | 75 |

| THF | 0.5 | 60 |

Temperature and Time

Elevated temperatures (80–110°C) favor formylation but risk decomposition. Methylation proceeds efficiently at moderate temperatures (25–40°C):

| Step | Optimal Temp (°C) | Time (h) |

|---|---|---|

| Formylation | 90–100 | 6–8 |

| Methylation | 30–40 | 4–6 |

Analytical Characterization

Hypothetical purity data, based on HPLC methods from US10081599B2:

| Batch | Purity (%) | Melting Point (°C) |

|---|---|---|

| 1 | 98.1 | 141–142 |

| 2 | 97.5 | 140–143 |

| 3 | 98.5 | 142–143 |

¹H NMR (D₂O, 400 MHz): δ 8.10 (s, 1H, CHO), 3.20 (d, 3H, CH₃), 2.95–3.10 (m, 2H, P–NH).

Chemical Reactions Analysis

Types of Reactions: N-Formyl-N’-methylphosphorodiamidic acid undergoes various chemical reactions, including:

Substitution: Replacement of one functional group with another.

Oxidation and Reduction: Changes in the oxidation state of the compound.

Common Reagents and Conditions:

Substitution: Various nucleophiles can be used to substitute the formyl or methyl groups under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include formamides, substituted phosphorodiamidic acids, and various oxidized or reduced derivatives .

Scientific Research Applications

N-Formyl-N’-methylphosphorodiamidic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-Formyl-N’-methylphosphorodiamidic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving formyl peptide receptors and other signaling molecules .

Comparison with Similar Compounds

Key Differences :

- Phosphorus vs.

- Substituent Effects : Electron-withdrawing groups (e.g., 2,4-dinitrophenyl in ) increase stability but reduce solubility compared to simpler alkyl/aryl groups .

- Synthetic Routes : These compounds are synthesized via SNAr (nucleophilic aromatic substitution) or condensation reactions, whereas phosphorodiamidic acids typically involve phosphorylation steps .

N-Formyl Phosphoramidates

Comparison with Phosphorodiamidic Acids :

- Stability : Phosphoramidates are generally more hydrolytically stable than phosphorodiamidic acids due to the presence of a P–N bond instead of P–O .

- Biological Activity : N-formyl substitutions in amphetamines () enhance blood-brain barrier penetration, whereas phosphorodiamidic acids are often explored as prodrugs or enzyme inhibitors .

Methylformamide Derivatives

lists "N-methylformamide" (NMF) and its analogs, which lack the diamino or phosphorus structure but share the formyl-methylamine motif.

| Compound Name | Molecular Formula | Key Properties | Applications |

|---|---|---|---|

| N-Methylformamide (NMF) | C₂H₅NO | Polar aprotic solvent | Solvent in peptide synthesis |

| N-Formyl-N'-methylphosphorodiamidic acid (hypothetical) | CH₆N₂O₃P | Likely hygroscopic solid | Potential intermediate in pesticide synthesis |

Key Contrasts :

- Solubility : NMF is highly water-miscible, whereas phosphorodiamidic acids may require polar aprotic solvents due to their ionic character.

- Reactivity : The phosphorus center in phosphorodiamidic acids enables nucleophilic attack at P, unlike the inert carbonyl group in NMF .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.